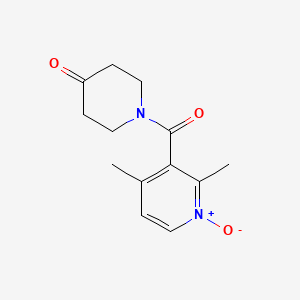
1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene is a complex organic compound that belongs to the family of phenylethynylbenzenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1,4-diiodo-2,5-dimethoxybenzene.
Substitution Reaction: The methoxy groups are replaced with dodecyloxy groups through a nucleophilic substitution reaction using dodecanol and a suitable base.
Sonogashira Coupling: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of the iodinated benzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form carbonyl compounds.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene has several scientific research applications:
Materials Science: Used in the development of liquid crystal displays (LCDs) due to its unique optical properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high photoluminescence efficiency.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound exhibits high photoluminescence efficiency due to its large π-conjugated structure, which allows for efficient absorption and emission of light.
Chemical Reactivity: The presence of the iodo group and phenylethynyl group makes it reactive towards various chemical reagents, enabling its use in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but lacks the dodecyloxy and iodo substituents.
1,4-Bis(decyloxy)benzene: Similar in structure but lacks the phenylethynyl and iodo substituents.
Uniqueness
1,4-Bis(dodecyloxy)-2-iodo-5-(phenylethynyl)benzene is unique due to the combination of its dodecyloxy, iodo, and phenylethynyl groups. This combination imparts distinct photophysical and chemical properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
645414-30-8 |
|---|---|
Molecular Formula |
C38H57IO2 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
1,4-didodecoxy-2-iodo-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H57IO2/c1-3-5-7-9-11-13-15-17-19-24-30-40-37-33-36(39)38(32-35(37)29-28-34-26-22-21-23-27-34)41-31-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27,32-33H,3-20,24-25,30-31H2,1-2H3 |
InChI Key |
WEPDDBDMMFENJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)
![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
